molecular formula C17H18Cl2N2O4 B11043901 Ethyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Ethyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B11043901
M. Wt: 385.2 g/mol
InChI Key: CQWFHJJRWDFSMJ-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with ethyl, dichloroanilino, and oxoethyl groups, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the ring is functionalized with the necessary substituents.

    Introduction of the Dichloroanilino Group: This step involves the reaction of the pyridine intermediate with 3,4-dichloroaniline under controlled conditions.

    Esterification: The final step includes esterification to introduce the ethyl group, often using ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens (for halogenation) and organometallic compounds (for metalation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C17H18Cl2N2O4

Molecular Weight

385.2 g/mol

IUPAC Name

ethyl 3-[2-(3,4-dichloroanilino)-2-oxoethyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C17H18Cl2N2O4/c1-3-25-17(24)12-6-10(16(23)20-9(12)2)7-15(22)21-11-4-5-13(18)14(19)8-11/h4-5,8,10H,3,6-7H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

CQWFHJJRWDFSMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C(C1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C

Origin of Product

United States

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